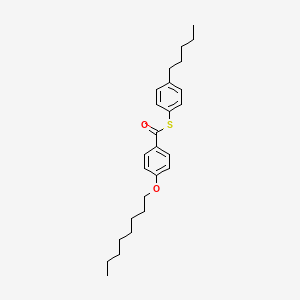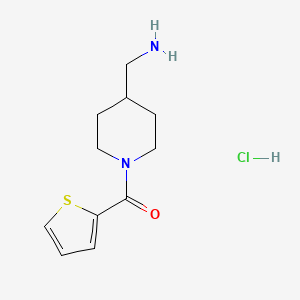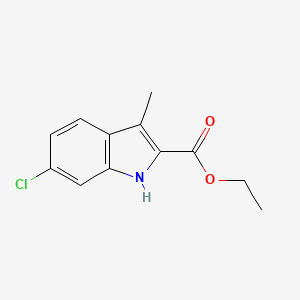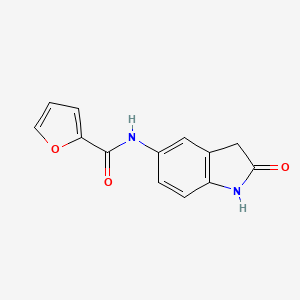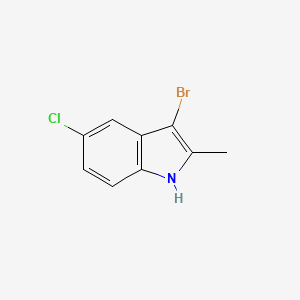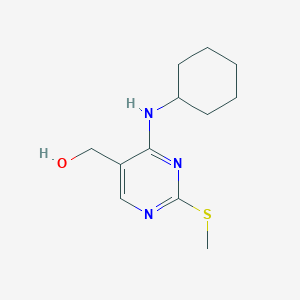
Dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate is a chemical compound with the molecular formula C24H34Cl4O4. It is an ester derivative of 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate typically involves the esterification of 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid with octanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases to yield 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid and octanol.
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a suitable solvent (e.g., ethanol) and a catalyst (e.g., copper powder).
Major Products:
Hydrolysis: 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid and octanol.
Substitution: Substituted derivatives of 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate.
Aplicaciones Científicas De Investigación
Dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a plasticizer in the production of polymers and as an additive in coatings and adhesives.
Mecanismo De Acción
The mechanism of action of dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. Additionally, its role as a plasticizer involves the interaction with polymer chains, enhancing their flexibility and reducing brittleness .
Comparación Con Compuestos Similares
Dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate can be compared with other similar compounds, such as:
Dioctyl phthalate: Another ester used as a plasticizer, but with different chemical properties and applications.
Dioctyl terephthalate: Similar in structure but lacks the chlorine atoms, leading to different reactivity and applications.
Dioctyl adipate: A plasticizer with a different dicarboxylate backbone, resulting in distinct physical and chemical properties.
Propiedades
Número CAS |
38532-99-9 |
|---|---|
Fórmula molecular |
C24H34Cl4O4 |
Peso molecular |
528.3 g/mol |
Nombre IUPAC |
dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H34Cl4O4/c1-3-5-7-9-11-13-15-31-23(29)17-19(25)21(27)18(22(28)20(17)26)24(30)32-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clave InChI |
WGCOZZYDJXJXQV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OCCCCCCCC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


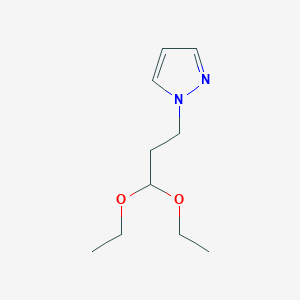
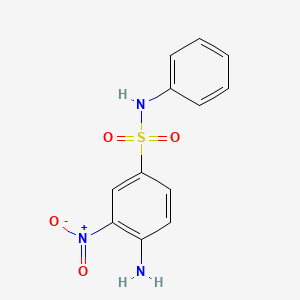
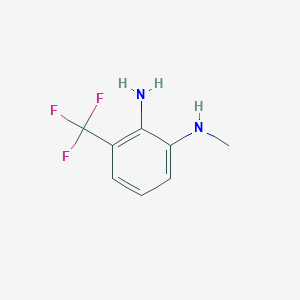
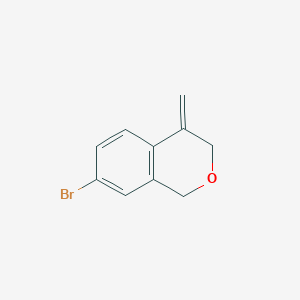
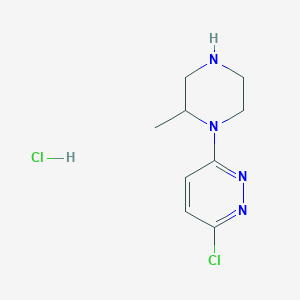
![2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one](/img/structure/B13974265.png)
![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13974273.png)
